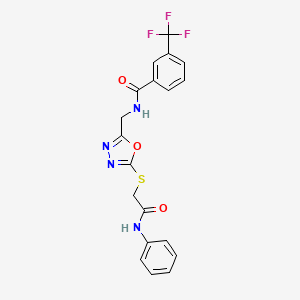
N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N4O3S and its molecular weight is 436.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
- Design and Synthesis for Anticancer Activity : A study by Ravinaik et al. (2021) discussed the design and synthesis of similar compounds, showing significant anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer.
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Research by Desai et al. (2016) and Bikobo et al. (2017) highlights the synthesis of related compounds with considerable potential antibacterial and antifungal activities.
Chemical Synthesis and Characterization
- Chemical Synthesis Techniques : Studies like those by Kawashima & Tabei (1986) and Whitfield & Papadopoulos (1981) focus on the synthesis and reaction mechanisms of similar compounds, offering insights into the chemical properties and reactions involved.
Biological Activities and Applications
- Biological Activity Studies : Research such as that by Ş. Küçükgüzel et al. (2013) and Pandya et al. (2019) examines the broader biological activities of related compounds, including their potential use in treating various diseases.
Structural Analysis
- Crystal Structure Analysis : The study by Sharma et al. (2016) provides detailed structural analysis through X-ray diffraction, which is crucial for understanding the physical and chemical properties of such compounds.
Propiedades
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c20-19(21,22)13-6-4-5-12(9-13)17(28)23-10-16-25-26-18(29-16)30-11-15(27)24-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,28)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUAIJQZPCEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

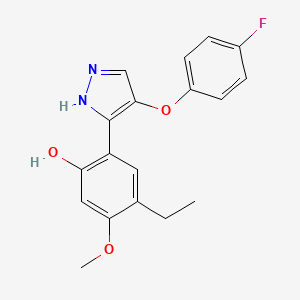
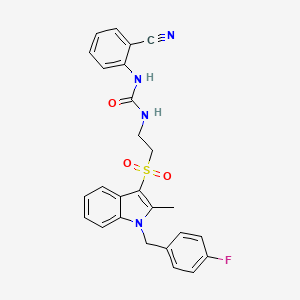
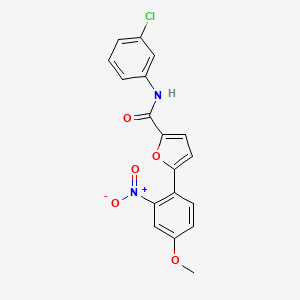
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)
![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)
![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)
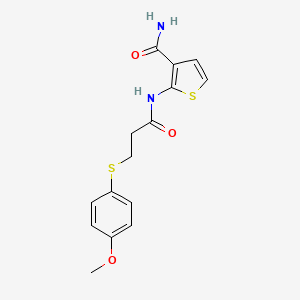
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)
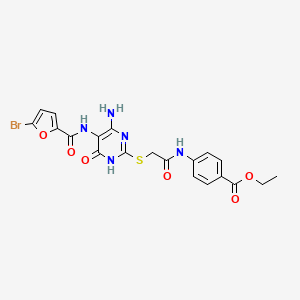
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)
![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)
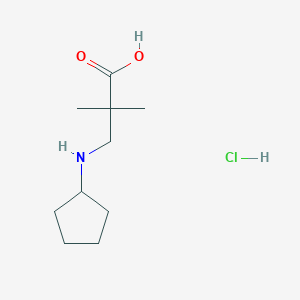
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)